3-Bromo-1-phenylpropyne

Catalog No.
S682772
CAS No.
1794-48-5
M.F
C9H7B
M. Wt
195.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-phenylpropyne

CAS Number

1794-48-5

Product Name

3-Bromo-1-phenylpropyne

IUPAC Name

3-bromoprop-1-ynylbenzene

Molecular Formula

C9H7B

Molecular Weight

195.06 g/mol

InChI

InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2

InChI Key

RKNCIBMWPVZEAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CCBr

Canonical SMILES

C1=CC=C(C=C1)C#CCBr

The exact mass of the compound 3-Bromo-1-phenylpropyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-1-phenylpropyne, commonly referred to as phenylpropargyl bromide, is a highly reactive bifunctional alkylating agent featuring both a primary allylic/propargylic bromide and a phenyl-capped internal alkyne. Commercially available as a stabilized solution (typically ~75% in toluene) or as a neat liquid, it serves as a premium precursor for introducing the phenylpropargyl moiety in a single synthetic step. Its dual reactivity profile—combining a highly labile bromide leaving group with a sterically and electronically distinct alkyne—makes it a critical building block in asymmetric alkylation, transition-metal-catalyzed cross-coupling reactions, and the synthesis of complex heterocyclic scaffolds where simpler propargylating agents fail to provide adequate selectivity, stability, or reactivity .

Procurement decisions often weigh 3-bromo-1-phenylpropyne against cheaper, more common alternatives like unsubstituted propargyl bromide or 3-chloro-1-phenylpropyne. However, direct generic substitution is frequently unviable in advanced synthesis workflows. Unsubstituted propargyl bromide lacks the steric bulk and π-conjugation provided by the phenyl ring, which are essential for locking transition states to achieve high enantioselectivity in asymmetric catalytic alkylations[1]. Furthermore, attempting to use 3-chloro-1-phenylpropyne as a direct substitute in palladium- or copper-catalyzed cross-couplings typically results in significantly lower yields and longer reaction times, as the chloride is a demonstrably poorer leaving group [2]. Consequently, substituting 3-bromo-1-phenylpropyne with these analogs compromises both reaction efficiency and product structural diversity.

Enhanced Enantioselectivity in Asymmetric Alkylation vs. Propargyl Bromide

In bisguanidinium-catalyzed asymmetric alkylation for constructing indole alkaloid frameworks, unsubstituted propargyl bromide proved to be a challenging substrate with low reactivity and poor selectivity due to its minimal steric hindrance. In direct contrast, employing 3-bromo-1-phenylpropyne under standard conditions delivered an enantiomeric excess of 93% ee. The phenyl group provides the necessary steric and electronic environment to lock the transition state, enabling highly stereoselective carbon-carbon bond formation [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric alkylation of oxindoles
Target Compound Data93% ee
Comparator Or BaselineUnsubstituted propargyl bromide (low reactivity and poor selectivity)
Quantified DifferenceImprovement from negligible/low selectivity to 93% ee
ConditionsBisguanidinium and 1,1,3,3-tetramethylguanidine catalytic system at room temperature

For pharmaceutical and natural product synthesis, procuring the phenyl-substituted bromide is mandatory to achieve the high enantiopurity required for advanced intermediates.

Higher Yield in Palladium-Catalyzed Cascade Couplings vs. Chloride Analog

The choice of halogen leaving group critically impacts the efficiency of palladium-catalyzed cascade reactions. During the synthesis of highly strained terminal butafulvenes via allenyl-indium reagents, 3-chloro-1-phenylpropyne afforded the target product in only 74% yield, while the iodide analog yielded a mere 42%. Utilizing 3-bromo-1-phenylpropyne maximized the oxidative addition efficiency, delivering the butafulvene in an 89% yield on a gram scale [1].

Evidence DimensionIsolated product yield in Pd-catalyzed cascade coupling
Target Compound Data89% yield (gram scale)
Comparator Or Baseline3-Chloro-1-phenylpropyne (74% yield)
Quantified Difference15% absolute yield increase over the chloride analog
ConditionsPd(PPh3)4 catalyst, in situ-prepared allenyl-indium reagents

Buyers scaling up transition-metal-catalyzed cascade reactions should select the bromide over the chloride to maximize throughput and minimize unreacted starting material.

Access to Novel Heterocyclic Scaffolds vs. Simpler Propargyl Halides

In base-enabled N-alkylation and cascade reactions of indigo dyes, the choice of the propargylating agent dictates the resulting molecular architecture. While the use of propargyl chloride or mesylate restricted the output to one or two basic heterocyclic systems (e.g., pyrazinodiindoles), the procurement and application of 3-bromo-1-phenylpropyne unlocked entirely new, complex structural motifs, specifically azepinodiindole and oxazinoazepine scaffolds [1].

Evidence DimensionStructural diversity of reaction products
Target Compound DataAccess to complex azepinodiindole and oxazinoazepine motifs
Comparator Or BaselinePropargyl chloride/mesylate (limited to pyrazinodiindole/pyridodiindole)
Quantified DifferenceGeneration of two novel ring systems inaccessible with simpler analogs
ConditionsBase-induced activation of indigo followed by electrophilic cascade

For discovery chemistry and materials science, this specific compound acts as a distinctive building block that generates proprietary chemical space unavailable via standard propargyl halides.

Enantioselective Synthesis of Indole Alkaloids

Driven by its ability to provide high steric hindrance and excellent enantiomeric excess (up to 93% ee), 3-bromo-1-phenylpropyne is a highly effective precursor for the asymmetric alkylation of oxindoles. It is strongly recommended for pharmaceutical R&D workflows targeting complex marine natural products and their derivatives where unsubstituted propargyl bromide fails[1].

Gram-Scale Transition-Metal Cascade Couplings

Because its bromide leaving group ensures rapid and high-yielding oxidative addition (e.g., 89% yield vs 74% for the chloride analog), this compound is an advantageous reagent for synthesizing highly strained polycyclic frameworks, such as butafulvenes, in both laboratory and pilot-scale organometallic processes [2].

Advanced Dye and Photochrome Derivatization

Leveraging its distinctive combination of a reactive bromide and a phenyl-capped alkyne, 3-bromo-1-phenylpropyne is highly suited for the N-alkylation of indigo and other conjugated dyes. It enables the discovery of novel photochromic materials and complex heterocyclic scaffolds (like azepinodiindoles) that cannot be accessed using unsubstituted propargylating agents[3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Bromo-1-phenylpropyne

Dates

Last modified: 08-15-2023

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